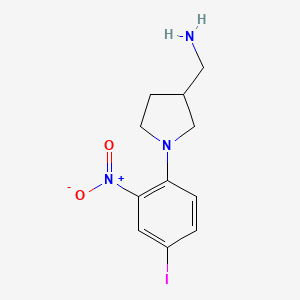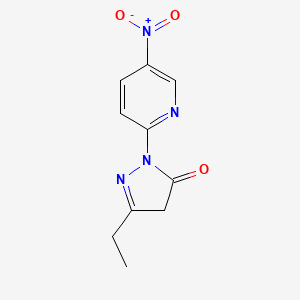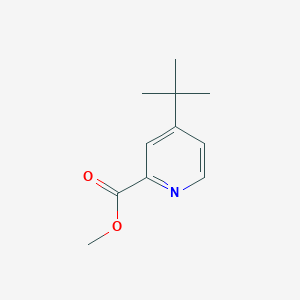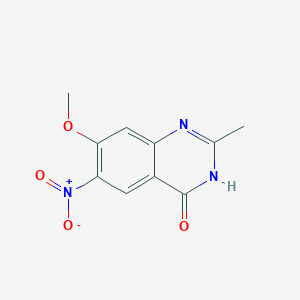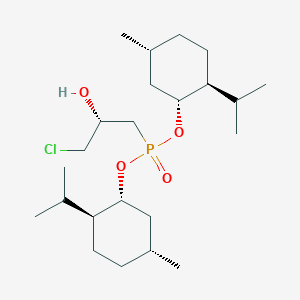
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((r)-3-chloro-2-hydroxypropyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, which include isopropyl and methylcyclohexyl groups, as well as a chloro-hydroxypropyl phosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route involves the reaction of (1r,2s,5r)-2-isopropyl-5-methylcyclohexanol with phosphorus oxychloride, followed by the addition of ®-3-chloro-2-hydroxypropyl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-quality Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound’s phosphonate group can form strong bonds with metal ions and enzymes, potentially inhibiting their activity. Additionally, the chloro-hydroxypropyl moiety may interact with cellular membranes and proteins, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphonate derivatives with different substituents, such as:
- Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-hydroxypropyl)phosphonate
- Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxyethyl)phosphonate
Uniqueness
The uniqueness of Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate lies in its specific combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both isopropyl and methylcyclohexyl groups, along with the chloro-hydroxypropyl phosphonate moiety, makes it a versatile compound for various scientific and industrial purposes.
Eigenschaften
CAS-Nummer |
945652-59-5 |
|---|---|
Molekularformel |
C23H44ClO4P |
Molekulargewicht |
451.0 g/mol |
IUPAC-Name |
(2R)-1-bis[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy]phosphoryl-3-chloropropan-2-ol |
InChI |
InChI=1S/C23H44ClO4P/c1-15(2)20-9-7-17(5)11-22(20)27-29(26,14-19(25)13-24)28-23-12-18(6)8-10-21(23)16(3)4/h15-23,25H,7-14H2,1-6H3/t17-,18-,19+,20+,21+,22-,23-/m1/s1 |
InChI-Schlüssel |
CZSXDAJJJBIUEH-QJMSMHCNSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C[C@H](CCl)O)O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OP(=O)(CC(CCl)O)OC2CC(CCC2C(C)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




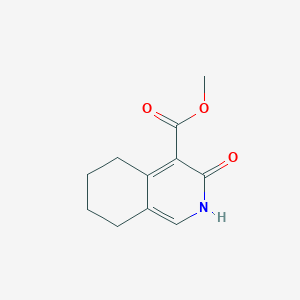
![4H,5H,6H-cyclopenta[c]thiophen-5-one](/img/structure/B13654816.png)
![2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13654821.png)
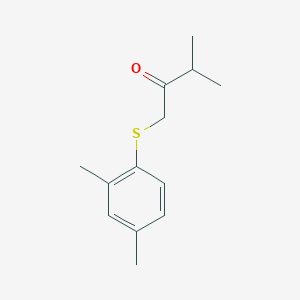
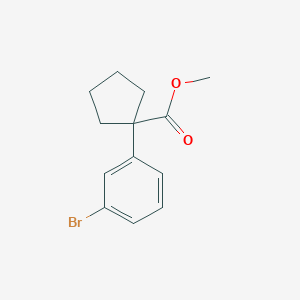
![5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13654833.png)
